
2-Hydroxy-3-phenylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2 It features a cyclopentene ring substituted with a hydroxyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-phenylcyclopent-2-en-1-one.
Reduction: Formation of 2-hydroxy-3-phenylcyclopentanone.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-phenylcyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-methylcyclopent-2-en-1-one: Similar structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Positional isomer with the hydroxyl group at a different position.
2-Hydroxy-3-phenylcyclopentanone: Saturated analog with a cyclopentane ring instead of a cyclopentene ring
Uniqueness: 2-Hydroxy-3-phenylcyclopent-2-en-1-one is unique due to the combination of its hydroxyl and phenyl substituents on a cyclopentene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51307-01-8 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-hydroxy-3-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10-7-6-9(11(10)13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Clé InChI |
HDVLAHPRSXQFCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


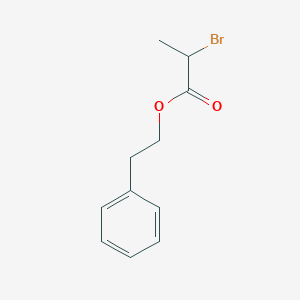
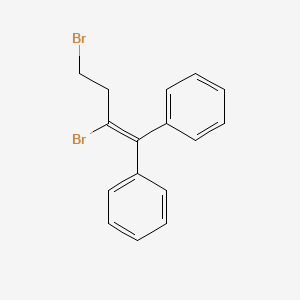
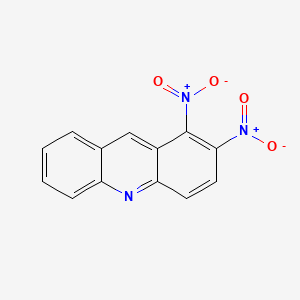


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)

![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)

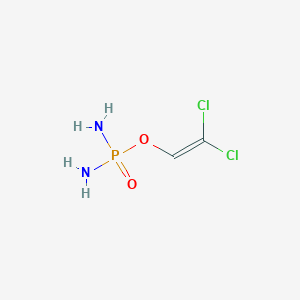
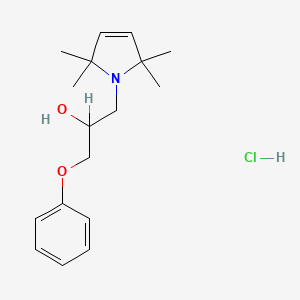

![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
